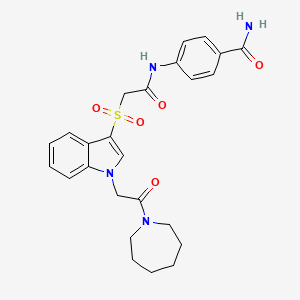

4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide

Description

The compound 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide features a complex structure comprising:

- A 1H-indole core substituted at the 3-position with a sulfonyl group.

- A 2-(azepan-1-yl)-2-oxoethyl moiety attached to the indole’s nitrogen.

- An acetamido linker bridging the sulfonyl group to a terminal benzamide.

Properties

IUPAC Name |

4-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5S/c26-25(32)18-9-11-19(12-10-18)27-23(30)17-35(33,34)22-15-29(21-8-4-3-7-20(21)22)16-24(31)28-13-5-1-2-6-14-28/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H2,26,32)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQFWFFKFSKRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Indole Core: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfonyl Group: The indole derivative is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

Attachment of the Azepane Ring: The azepane ring is introduced through nucleophilic substitution reactions, where the sulfonyl-indole intermediate is reacted with an azepane derivative.

Formation of the Benzamide Core: Finally, the benzamide core is introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, synthetic approaches, and physicochemical properties.

Structural Features and Substituent Variations

Key Observations:

Azepane vs. Morpholine/Piperazine : The target’s 7-membered azepane ring may enhance lipophilicity and metabolic stability compared to 6-membered morpholine () or piperazine () analogs.

Sulfonyl vs.

Terminal Groups : The benzamide in the target compound offers hydrogen-bonding capacity, contrasting with esters () or halogenated aryl groups (), which may alter solubility and target affinity.

Research Implications and Gaps

- Biological Activity : Indole-sulfonamides are frequently investigated for antiproliferative (), enzyme inhibitory (), or apoptosis-imaging () applications. The target’s azepane-benzamide combination warrants evaluation in these contexts.

- Synthetic Optimization : Lower yields in analogs (e.g., 43% in ) highlight the need for improved coupling strategies.

Biological Activity

4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide is a complex organic compound notable for its potential biological activity. The compound features a benzamide core linked to an indole moiety through a sulfonylacetamido bridge, which contributes to its diverse pharmacological properties.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | 4-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzamide |

| Molecular Formula | C25H28N4O5S |

| CAS Number | 878060-33-4 |

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of the Indole Core : Synthesized via Fischer indole synthesis.

- Introduction of the Sulfonyl Group : Reaction with sulfonyl chloride in the presence of a base.

- Attachment of the Azepane Ring : Through nucleophilic substitution reactions.

These steps are crucial for obtaining the desired biological activity and structural integrity of the compound.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects including:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, possibly through inhibition of pro-inflammatory pathways.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

- Anti-inflammatory Activity : In vitro studies indicated that the compound could significantly reduce cytokine production in macrophages, suggesting its role as a therapeutic agent for inflammatory diseases.

- Anticancer Potential : In cancer cell lines, the compound demonstrated cytotoxic effects, with IC50 values indicating potent activity against certain types of cancer cells.

- Mechanistic Studies : Research has shown that the compound may exert its effects through modulation of G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes .

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers treated macrophage cultures with varying concentrations of this compound. The results indicated a dose-dependent decrease in TNF-alpha and IL-6 production, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

A study conducted on breast cancer cell lines revealed that treatment with the compound led to significant apoptosis and reduced cell viability. Flow cytometry analysis confirmed increased levels of cleaved caspase-3, indicating activation of apoptotic pathways.

Q & A

Q. What are the key synthetic steps and optimization strategies for this compound?

The synthesis involves multi-step reactions, including:

- Indole functionalization : Introduction of the azepane-oxoethyl group via alkylation or nucleophilic substitution (e.g., using 2-chloroacetamide derivatives) .

- Sulfonylation : Reaction of the indole core with sulfonyl chloride derivatives under controlled pH (e.g., pyridine as a base) to form the sulfonylacetamide linkage .

- Coupling reactions : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation between intermediates . Optimization : Adjust reaction time (24–48 hr), temperature (0–5°C for exothermic steps), and solvent polarity (dichloromethane or DMF) to minimize by-products. Monitor progress via TLC (Rf = 0.3–0.5 in hexane:ethyl acetate 9:3) .

Q. Which analytical techniques are critical for structural validation?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole C3-sulfonylation vs. C2-substitution) and azepane ring conformation .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z ~467.58) and detects impurities .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening approaches are recommended?

- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) due to sulfonamide’s affinity for catalytic sites .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational methods improve synthesis and target prediction?

- Reaction path searching : Quantum chemical calculations (e.g., DFT) predict transition states to optimize coupling reactions and reduce side products .

- Molecular docking : Identify potential targets (e.g., carbonic anhydrase IX) by simulating interactions between the sulfonamide group and enzyme active sites .

- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., LogP ~3.5) and blood-brain barrier penetration .

Q. How to resolve contradictions in biological activity data?

- Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .

- Structural analogs : Synthesize derivatives (e.g., replacing azepane with piperidine) to isolate pharmacophore contributions .

- Meta-analysis : Compare data across cell lines (e.g., HT-29 vs. A549) to identify cell-type-specific effects .

Q. What strategies mitigate instability during in vitro studies?

- pH stability testing : Use phosphate buffers (pH 7.4) to mimic physiological conditions and monitor degradation via LC-MS .

- Light/temperature control : Store solutions in amber vials at –20°C to prevent sulfonamide bond hydrolysis .

Methodological Challenges and Solutions

Q. Why does HPLC analysis show multiple peaks despite high NMR purity?

- Hypothesis : Stereochemical impurities (e.g., azepane ring conformers) or residual solvents.

- Solution : Optimize column temperature (40–50°C) or use chiral stationary phases for enantiomer separation .

Q. How to scale up synthesis without compromising yield?

- Flow chemistry : Continuous reactors improve heat dissipation for exothermic steps (e.g., sulfonylation) .

- Crystallization optimization : Use solvent mixtures (ethanol/water) to enhance crystal purity and reduce amorphous by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.